Cas no 209845-76-1 ((2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid)

(2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 2-fluoro-3-[4-(trifluoromethyl)phenyl]-, (2Z)-
- 2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
- (2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid
- 473278-84-1
- 209845-76-1
- EN300-249602
- 2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoicacid
- (Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
- 2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid, Mixture of isomers
- EN300-248212
- (2Z)-2-FLUORO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENOIC ACID
- Z1341755933
- SCHEMBL7069326
- SUESUUCDGVINCC-YVMONPNESA-N
-
- MDL: MFCD23756827
- インチ: InChI=1S/C10H6F4O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-5H,(H,15,16)/b8-5-
- InChIKey: SUESUUCDGVINCC-YVMONPNESA-N
計算された属性
- せいみつぶんしりょう: 234.03039208Da
- どういたいしつりょう: 234.03039208Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.3Ų
(2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248212-0.5g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
Enamine | EN300-248212-0.25g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
Enamine | EN300-248212-2.5g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
Enamine | EN300-248212-5.0g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
Enamine | EN300-248212-1.0g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-248212-10.0g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
Enamine | EN300-248212-10g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 10g |
$4545.0 | 2023-11-13 | |
Enamine | EN300-248212-5g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 5g |
$3065.0 | 2023-11-13 | |
Enamine | EN300-248212-0.05g |
(2Z)-2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB012634578-1g |
2-fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
209845-76-1 | 95+% | 1g |
¥6364.00 | 2023-09-15 |
(2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
(2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acidに関する追加情報
Recent Advances in the Study of (2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid (CAS: 209845-76-1)
The compound (2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid (CAS: 209845-76-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Its trifluoromethyl and fluoro substituents contribute to its enhanced binding affinity and metabolic stability, making it a promising scaffold for further drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated significant efficacy in vitro against a panel of cancer cell lines, with IC50 values in the low micromolar range. The study also revealed its selective inhibition of key signaling proteins, such as COX-2 and EGFR, suggesting its potential as a multi-targeted therapeutic agent. Further in vivo studies are currently underway to evaluate its pharmacokinetic and toxicological profiles.
Another notable development is the optimization of synthetic routes for (2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid, as reported in Organic Letters. The new synthetic protocol improves yield and scalability, addressing previous challenges in large-scale production. This advancement is critical for facilitating preclinical and clinical studies, paving the way for its transition from bench to bedside.
Despite these promising results, challenges remain, including the need for further structural modifications to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, (2Z)-2-fluoro-3-4-(trifluoromethyl)phenylprop-2-enoic acid represents a compelling case study in the intersection of chemical synthesis and drug discovery. Its unique properties and recent research breakthroughs position it as a molecule of high interest for future therapeutic development in oncology and inflammation-related diseases.
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